Abiesinol F

Description

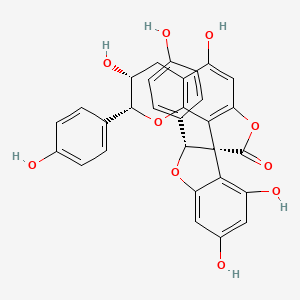

Structure

3D Structure

Properties

IUPAC Name |

(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-QCWIYXSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Abiesinol F: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiesinol F, a naturally occurring spiro-biflavonoid, has garnered interest within the scientific community. Initially identified and isolated from the bark of the Sakhalin fir (Abies sachalinensis), this compound has demonstrated noteworthy biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological activities and associated signaling pathways.

Discovery and Structural Elucidation

This compound was first reported as one of eight novel spiro-biflavonoids, collectively named abiesinols A–H, isolated from the methanol extract of the bark of Abies sachalinensis[1]. The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its absolute configuration determined using Mosher's method, Circular Dichroism (CD), and Nuclear Overhauser Effect Spectroscopy (NOESY) data[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H22O10 | [Dictionary of Flavonoids] |

| Molecular Weight | 542.498 g/mol | [Dictionary of Flavonoids] |

| Appearance | Brown powder | [Dictionary of Flavonoids] |

| Optical Rotation | [α]D19 -17.3 (c 0.46 in MeOH) | [Dictionary of Flavonoids] |

| UV max (EtOH) | 234 nm (log ε 4.19), 272 nm (log ε 3.67) | [Dictionary of Flavonoids] |

Experimental Protocols

Isolation of this compound from Abies sachalinensis

The following protocol is a detailed representation of the methodology likely employed for the isolation of this compound, based on typical phytochemical investigation procedures for flavonoids from plant bark.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Collection and Preparation: The bark of Abies sachalinensis is collected and air-dried. The dried bark is then ground into a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered bark is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the phenolic compounds.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, gradually increasing in polarity). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Similar fractions are combined.

-

Further Chromatographic Purification: The fractions containing this compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove polymeric substances.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Structural Characterization

The structure of the isolated this compound is confirmed by the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C30H22O10.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra provide detailed information about the proton and carbon environments in the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms and the overall structure of the spiro-biflavonoid.

Table 2: Representative Spectroscopic Data for this compound (Hypothetical)

| Technique | Key Observations |

| HR-ESI-MS | [M-H]⁻ ion observed at m/z 541.1140 (calculated for C30H21O10, 541.1135) |

| ¹H-NMR (DMSO-d₆, 500 MHz) | Signals corresponding to aromatic protons, methine protons, and hydroxyl protons characteristic of a flavonoid structure. Specific chemical shifts and coupling constants would be detailed in the original publication. |

| ¹³C-NMR (DMSO-d₆, 125 MHz) | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed spiro-biflavonoid skeleton. |

Biological Activity and Signaling Pathways

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Recent studies have identified this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.

Table 3: In Vitro PTP1B Inhibitory Activity of this compound

| Compound | IC₅₀ (µM) | Source |

| This compound | 8.1 | Xiong et al. (2020) |

Diagram 2: PTP1B-Mediated Insulin Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental Protocol for PTP1B Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and a synthetic phosphopeptide substrate (e.g., pNPP) are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure: The PTP1B enzyme is pre-incubated with different concentrations of this compound (or a vehicle control) in a 96-well plate. The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of product formed (e.g., p-nitrophenol from pNPP) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound, a spiro-biflavonoid from Abies sachalinensis, represents a promising natural product with potential therapeutic applications. Its demonstrated activity as a PTP1B inhibitor highlights its relevance in the context of drug discovery for metabolic disorders. Further research is warranted to explore its in vivo efficacy, safety profile, and mechanism of action in more detail. The detailed protocols provided herein serve as a valuable resource for researchers aiming to isolate and investigate this compound and related compounds.

References

Abiesinol F: A Technical Overview of its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Occurrence of Abiesinol F

This compound has been identified as a constituent of coniferous trees belonging to the genus Abies. Published literature indicates its presence in Abies ernestii. While the specific part of the plant yielding the highest concentration is not explicitly detailed in the available literature, the bark of Abies species is generally a rich source of flavonoids and other phenolic compounds.

Table 1: Natural Source of this compound

| Compound | Plant Source | Plant Family |

| This compound | Abies ernestii | Pinaceae |

General Experimental Protocol for Isolation of Flavonoids from Abies Species

A definitive, published experimental protocol for the isolation of this compound with quantitative yield is not available in the reviewed literature. However, a general methodology for the extraction and isolation of flavonoids from the bark of Abies species can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.

2.1. Plant Material Collection and Preparation

-

Collect fresh bark from Abies ernestii.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2.2. Extraction

-

Macerate the powdered bark with methanol (MeOH) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.3. Fractionation

-

Suspend the crude MeOH extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

2.4. Chromatographic Purification

-

Subject the flavonoid-rich fraction (typically the EtOAc or n-BuOH fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect the fractions and monitor by TLC.

-

Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

2.5. Structure Elucidation

-

The structure of the isolated compound is typically determined using spectroscopic methods, including:

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Mass Spectrometry (MS)

-

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in the available literature. However, research on other spirobiflavonoids isolated from Abies species provides some insights into its potential therapeutic effects.

Spirobiflavonoids from Abies have demonstrated noteworthy biological activities, including anti-tumor-initiating effects. This suggests that these compounds may interfere with the initial stages of carcinogenesis. Furthermore, some related compounds have shown moderate inhibitory activity against the production of nitric oxide (NO) in macrophages. The overproduction of NO is a hallmark of inflammation, implying that this compound could possess anti-inflammatory properties.

A potential mechanism for the anti-inflammatory activity could involve the modulation of the inducible nitric oxide synthase (iNOS) pathway. The logical relationship for this proposed mechanism is depicted below.

Experimental Workflow Visualization

The general workflow for the isolation and characterization of this compound from its natural source can be visualized as follows.

Conclusion and Future Directions

This compound represents a structurally interesting natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and cancer chemoprevention. However, to fully realize its potential, further research is critically needed. Future studies should focus on:

-

Developing a standardized and reproducible protocol for the isolation of this compound from Abies ernestii or other potential plant sources.

-

Quantifying the yield of this compound to assess the feasibility of its large-scale production.

-

Conducting comprehensive biological assays to elucidate its mechanisms of action and identify the specific signaling pathways it modulates.

-

Investigating its structure-activity relationships by synthesizing and testing analogs.

This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural compound. The successful execution of the outlined future research will be pivotal in unlocking the full therapeutic potential of this compound.

Abiesinol F: A Technical Guide for Researchers

An In-depth Examination of CAS Number 1190070-91-7

Abstract

Abiesinol F is a naturally occurring spiro-biflavonoid isolated from the bark of the Sakhalin fir tree, Abies sachalinensis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and primary bioactivity screening are presented to support further research and development. The document also includes structured data tables and diagrams to facilitate understanding and application by researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a complex flavonoid characterized by a spiro linkage. Its chemical identity is established by its unique CAS number and systematic IUPAC name.

| Identifier | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 1190070-91-7 | [1] |

| IUPAC Name | (2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

| Synonym | Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'R)- |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₂O₁₀ | [1] |

| Molecular Weight | 542.49 g/mol | [1] |

| Appearance | White Powder | |

| Solubility | Soluble in methanol |

Biological Activity and Mechanism of Action

This compound was identified as part of a search for cancer chemopreventive agents from coniferous trees.[1] Its primary reported biological activity is the potent inhibition of nitric oxide (NO) donor-induced activation, a key process in tumor initiation.

Anti-Tumor-Initiating Effects

Research has demonstrated that this compound, along with its related spiro-biflavonoids (abiesinols A-H), exhibits potent inhibitory effects on the activation of (±)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxyhex-3-enamide (NOR 1), a nitric oxide (NO) donor.[1] This assay is a primary screening method to identify potential anti-tumor initiators. While the study described the effect as "potent," specific IC₅₀ values for this compound were not provided in the initial publication.

The proposed mechanism for this anti-tumor-initiating activity is the scavenging of reactive nitrogen species, thereby preventing cellular damage that can lead to carcinogenesis.

Table 2: Bioactivity Data for this compound and Related Compounds

| Compound | Assay | Result | Reference |

| This compound | Inhibition of NOR 1 activation | Potent | [1] |

| Abiesinol A | In vivo two-stage mouse skin carcinogenesis test (peroxynitrite initiator) | Remarkable anti-tumor-initiating activity |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its anti-tumor-initiating activity as described in the primary literature.

Isolation of this compound from Abies sachalinensis

The isolation of this compound involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation:

Caption: Workflow for the isolation of this compound.

-

Extraction: The bark of Abies sachalinensis is subjected to methanol (MeOH) extraction.

-

Concentration: The resulting methanol extract is concentrated to yield a crude extract.

-

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing this compound, is collected.

-

Silica-Gel Chromatography: The EtOAc-soluble fraction is subjected to silica-gel column chromatography, eluting with a chloroform/methanol gradient to yield several fractions.

-

Preparative HPLC: The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column to yield the pure compound.

NOR 1 Activation Inhibitory Assay

This assay measures the ability of a compound to inhibit the release of nitric oxide from the donor NOR 1.

Experimental Workflow for Bioactivity Assay:

Caption: Workflow for NOR 1 activation inhibitory assay.

-

Reaction Mixture: A solution of NOR 1 in dimethyl sulfoxide (DMSO) is added to a 0.1 M phosphate buffer (pH 7.4) containing the test compound (this compound) also dissolved in DMSO.

-

Incubation: The reaction mixture is incubated at 37°C.

-

Nitrite Detection: After incubation, the amount of nitrite produced from the decomposition of NOR 1 is quantified by adding Griess reagent.

-

Quantification: The absorbance of the resulting azo dye is measured at 540 nm. The inhibitory activity is expressed as the percentage of inhibition of nitrite formation by the test compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. However, its activity as an inhibitor of a nitric oxide donor suggests a role in mitigating NO-mediated cellular processes that can contribute to tumorigenesis.

The diagram below illustrates the logical relationship between nitric oxide, cellular damage, and the inhibitory action of compounds like this compound.

Caption: Inhibition of NO-mediated tumor initiation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an anti-tumor-initiating agent. The provided technical information, including its chemical properties and detailed experimental protocols, serves as a valuable resource for the scientific community.

Future research should focus on:

-

Determining the specific IC₅₀ value of this compound in the NOR 1 activation inhibitory assay.

-

Elucidating the precise mechanism of action and identifying the specific cellular targets and signaling pathways modulated by this compound.

-

Conducting further in vitro and in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.

-

Exploring synthetic routes to produce this compound and its analogs to facilitate structure-activity relationship studies.

References

Abiesinol F: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Abiesinol F, a naturally occurring diterpenoid. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on providing a robust experimental protocol for researchers to determine these values. The methodologies outlined below are standard in chemical and pharmaceutical research for characterizing the solubility of novel compounds.

Data Presentation: Solubility of this compound

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. It is structured for clear comparison of solubility across different solvents at a specified temperature.

| Organic Solvent | Chemical Class | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Observations |

| Non-Polar | |||||

| Hexane | Alkane | 0.1 | |||

| Toluene | Aromatic | 2.4 | |||

| Diethyl Ether | Ether | 2.8 | |||

| Polar Aprotic | |||||

| Acetone | Ketone | 5.1 | |||

| Ethyl Acetate | Ester | 4.4 | |||

| Acetonitrile | Nitrile | 5.8 | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | |||

| Polar Protic | |||||

| Methanol | Alcohol | 5.1 | |||

| Ethanol | Alcohol | 4.3 |

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.[1]

Principle

An excess amount of the solid compound is mixed with a solvent and agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the resulting saturated solution is then measured to determine its solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed container (e.g., a glass vial) with a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled agitator (e.g., a shaker bath) set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1]

-

-

Phase Separation:

-

Once equilibrium is established, remove the container from the agitator and let it stand to allow the undissolved solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the mixture.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.[1]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC.[1]

-

An HPLC method would typically involve a suitable column (e.g., C18) and a mobile phase that provides good separation and peak shape for this compound. Detection is often performed using a UV detector at a wavelength where this compound has maximum absorbance.

-

-

To ensure accurate quantification, a calibration curve must be generated using standard solutions of this compound of known concentrations.[1]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original undiluted filtrate, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

References

An Ethnobotanical and Pharmacological Overview of Abiesinol F

Prepared for: Researchers, Scientists, and Drug Development Professionals

While Abiesinol F, a specific lignan, does not have a documented history of use in traditional medicine, it is a constituent of various fir tree species (Abies spp.) that hold a significant place in ethnobotanical practices across the globe. This guide explores the traditional medicinal uses of the Abies genus and contextualizes the pharmacological activities of this compound within this framework, suggesting a scientific basis for some of the observed traditional applications.

Ethnobotanical Context: The Genus Abies

For centuries, various cultures have utilized the needles, bark, and resin of fir trees for medicinal purposes. These applications often target inflammatory, respiratory, and dermatological conditions. The pleasant aroma of many fir species, attributed to their essential oils, has also led to their use in aromatherapy and for purification.[1]

Indigenous communities in North America have historically used the resin of fir trees, such as Balsam Fir (Abies balsamea), as an antiseptic for wounds, burns, and sores.[2] The resin's antiseptic and analgesic properties were also employed to soothe sore throats.[2] Teas made from the needles were a common remedy for colds and coughs.[2][3] The Cree Health Board notes the use of Balsam Fir for a range of ailments including coughs, headaches, pneumonia, asthma, and arthritis.[4] Similarly, Douglas Fir (Pseudotsuga menziesii, though not a true fir, shares many traditional uses) resin was used in salves for skin irritations and its bark for digestive issues.[5]

In the Western Himalayas, Abies pindrow has been used in traditional systems to treat cough, cold, diabetes, and inflammatory conditions.[6] In European folk medicine, Silver Fir (Abies alba) has been used for its antiseptic, expectorant, and astringent properties, particularly for joint and muscle pain.[7] Korean fir (Abies koreana) is noted in folk medicine for its purported antibacterial and anti-inflammatory properties.[8]

Data Presentation: Traditional Uses of Abies Species

The following table summarizes the documented ethnobotanical uses of several Abies species.

| Species Name | Common Name(s) | Part(s) Used | Traditional Medicinal Uses |

| Abies balsamea | Balsam Fir | Resin, Needles | Antiseptic for wounds, burns, sores; treatment for colds, coughs, sore throats, asthma.[2][3][4] |

| Abies pindrow | Western Himalayan Fir | Leaves, Bark | Treatment for cough, cold, diabetes, cataract, bladder diseases; used as a carminative, astringent, and anti-inflammatory agent.[6] |

| Abies alba | Silver Fir | Buds, Leaves, Bark, Resin | Antiseptic, expectorant; treatment for rheumatic and muscular pain.[7] |

| Abies koreana | Korean Fir | Needles | Used in folk medicine for antibacterial and anti-inflammatory purposes.[8] |

| Abies holophylla | Manchurian Fir | Leaves | Traditionally used for treating pulmonary diseases and colds.[9] |

| Abies amabilis | Pacific Silver Fir | Boughs | Smoke from burning boughs inhaled as a preventive medicine to ward off sickness.[10] |

| Pseudotsuga menziesii | Douglas Fir | Resin, Needles, Bark | Antiseptic for wounds; treatment for respiratory ailments, inflammatory conditions (rheumatism), and digestive issues.[5][11] |

Phytochemistry and Biological Activity of this compound

This compound is a lignan that has been isolated from species of the Abies genus. While the ethnobotanical literature does not mention this specific compound, modern scientific investigation has begun to elucidate its biological activities. Lignans, as a class of polyphenols, are known for their diverse pharmacological effects, including antioxidant and anti-inflammatory actions.

Research into this compound and related compounds is ongoing. The documented anti-inflammatory and antioxidant activities of extracts from Abies species, such as Abies koreana, may be attributable, at least in part, to the presence of lignans like this compound and other polyphenolic compounds.[8]

Experimental Protocols

To assess the potential anti-inflammatory activity of a compound like this compound, a common in vitro method is the nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: In Vitro Nitric Oxide Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A positive control (e.g., a known anti-inflammatory drug like dexamethasone) and a vehicle control (e.g., DMSO) are included.

-

Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (unstimulated cells) is also maintained.

-

Incubation: The plate is incubated for another 24 hours.

-

Nitrite Quantification: The production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: After a 10-minute incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite is determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. Cell viability is concurrently assessed using an MTT or similar assay to rule out cytotoxicity as the cause of reduced NO production.

Visualization of Ethnobotanical and Scientific Linkage

The following diagram illustrates the conceptual relationship between the traditional use of Abies species and the modern scientific investigation of their constituent compounds like this compound.

Caption: Logical flow from traditional use to scientific validation.

Conclusion

This compound represents a molecular link between the long-standing ethnobotanical use of Abies species and modern pharmacology. While the compound itself was unknown to traditional practitioners, its biological activities, particularly those related to inflammation, provide a potential scientific explanation for the efficacy of fir-based remedies in treating inflammatory conditions. Further research into this compound and other constituents of the Abies genus is warranted to fully understand their therapeutic potential and to validate their traditional medicinal applications.

References

- 1. Abies (fir) description [conifers.org]

- 2. Medicinal Use Of Balsam Fir For Cuts, Grazes & Sores [paulkirtley.co.uk]

- 3. herbs2000.com [herbs2000.com]

- 4. Traditional Medicine: Balsam Fir | Cree Health [creehealth.org]

- 5. aromaticmedicineschool.com [aromaticmedicineschool.com]

- 6. researchgate.net [researchgate.net]

- 7. Abies Alba (Silver Fir) Benefits, Uses, Dosage & Side Effects [ayurtimes.com]

- 8. researchgate.net [researchgate.net]

- 9. Staff View: <i>Abies holophylla</i> Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology :: Library Catalog [oalib-perpustakaan.upi.edu]

- 10. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 11. Douglas Fir: Folklore & Medicinal Uses - Nitty Gritty Life [nittygrittylife.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Abiesinol F from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Abiesinol F, a lignan with potential pharmacological activities, from plant material, primarily targeting species of the Abies genus.

Introduction

This compound is a lignan found in various plant species, particularly in the genus Abies (firs). Lignans are a class of polyphenols that have garnered significant interest in drug development due to their diverse biological activities, including anti-inflammatory, and cytotoxic effects.[1][2] The effective extraction and purification of this compound are crucial preliminary steps for further pharmacological investigation and development. This protocol outlines a comprehensive methodology based on established techniques for lignan extraction from plant matrices.

Plant Material Handling and Preparation

Proper handling and preparation of the plant material are critical to ensure the stability and recovery of this compound.

-

Collection and Identification: Plant material, such as needles, twigs, or bark of Abies species (e.g., Abies balsamea), should be collected and botanically authenticated.

-

Drying: To prevent enzymatic degradation and facilitate grinding, the collected plant material should be dried. Lignans are relatively stable at elevated temperatures, allowing for oven-drying at temperatures up to 60°C.[1] Alternatively, air-drying or freeze-drying can be employed.[1]

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of this compound

The choice of extraction solvent and method significantly influences the yield of this compound.

Solvent Selection

The polarity of the solvent is a key factor in the selective extraction of lignans.

-

Primary Solvents: Mixtures of water and alcohols, such as ethanol or methanol, are highly effective for extracting lignans.[1][3] Concentrations ranging from 70% to 100% aqueous ethanol or methanol are commonly used.[1]

-

Alternative "Green" Solvents: For environmentally friendly processes, alternative solvents like methyl ethyl ketone or dimethyl carbonate have shown effectiveness in extracting other lignans and could be adapted for this compound.[4]

Extraction Techniques

Several methods can be employed for the extraction of this compound, each with its own advantages in terms of efficiency, time, and scalability.

-

Maceration: This simple technique involves soaking the powdered plant material in the chosen solvent for an extended period (e.g., 3 days) with periodic agitation.[5] It is suitable for thermolabile compounds and is a cost-effective method.[5]

-

Soxhlet Extraction: This continuous extraction method provides a high yield by repeatedly passing fresh, hot solvent over the plant material.[6]

-

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4][7]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[7][8]

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds. Purification is necessary to isolate this compound.

-

Fractionation: The crude extract can be fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.[5]

-

Chromatography: Various chromatographic techniques are employed for the final purification of lignans.

-

Column Chromatography: This is a standard method for separating compounds from a mixture. Silica gel is a common stationary phase.[5]

-

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that has been successfully used for the preparative isolation of other lignans like arctigenin and matairesinol.[9]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to a high degree of purity.[7][10]

-

Detailed Experimental Protocol: Ultrasound-Assisted Extraction and Chromatographic Purification

This protocol describes a representative method for the extraction and purification of this compound from Abies plant material.

Materials and Reagents

-

Dried and powdered plant material (e.g., Abies balsamea needles)

-

Ethanol (70%)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Silica gel for column chromatography

-

Solvents for HPLC (HPLC grade)

Extraction Procedure

-

Weigh 100 g of the dried, powdered plant material.

-

Place the powder in a 2 L beaker and add 1 L of 70% ethanol.

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification Procedure

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid extraction successively with hexane and then ethyl acetate.

-

The this compound is expected to be enriched in the ethyl acetate fraction.

-

Evaporate the ethyl acetate fraction to dryness.

-

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated fraction using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Data Presentation

The following tables summarize typical quantitative data that should be recorded during the extraction and purification process.

Table 1: Extraction Parameters and Yield

| Parameter | Value |

| Plant Material | Abies balsamea (needles) |

| Dry Weight of Plant Material | 100 g |

| Extraction Solvent | 70% Ethanol |

| Solvent to Solid Ratio | 10:1 (v/w) |

| Extraction Method | Ultrasound-Assisted Extraction |

| Extraction Time | 3 x 30 min |

| Extraction Temperature | 45°C |

| Crude Extract Yield (g) | To be determined experimentally |

| Crude Extract Yield (%) | To be calculated |

Table 2: Purification Summary

| Purification Step | Fraction | Mass (g) | Purity of this compound (%) |

| Solvent Partitioning | Hexane | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined | |

| Column Chromatography | Pooled Fractions | To be determined | To be determined |

| Preparative HPLC | Pure this compound | To be determined | >95% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A preparative isolation and purification of arctigenin and matairesinol from Forsythia koreana by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of preparative high-performance liquid chromatography to the purification of a fetal ovine insulin-like growth factor II: N-terminal sequence determinations using two different carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Abiesinol F using High-Performance Liquid Chromatography

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Abiesinol F. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and quantification of this compound in various sample matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.

Introduction

This compound is a naturally occurring lignan found in various species of fir trees (Abies). It has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation and Consumables:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (0.1%)

-

This compound reference standard

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-30% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 20 minutes |

Protocols

1. Standard Solution Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

2. Sample Preparation (e.g., from Plant Extract):

-

Extraction: Accurately weigh 1 g of the dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

3. HPLC System Setup and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30 °C.

-

Create a sequence with the prepared standard solutions (for calibration curve) and the sample solutions.

-

Inject 10 µL of each solution and start the analysis.

Method Validation Summary

The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided below.

| Parameter | Result |

| Retention Time (tR) | ~12.5 min |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualization

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and can be readily implemented in a laboratory setting for routine analysis. The provided protocol and validation parameters serve as a comprehensive guide for researchers engaged in the study of this compound.

References

Application Note: Quantification of Abiesinol F in Crude Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the extraction, purification, and quantification of Abiesinol F, a naturally occurring lignan found in various Abies species. The methodology employs Ultrasound-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) for sample cleanup and subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. This robust and validated method is suitable for the accurate quantification of this compound in crude plant extracts, supporting phytochemical research, natural product drug discovery, and quality control applications.

Experimental Protocols

Plant Material and Reagent Preparation

-

Plant Material: Needles, bark, or twigs from Abies species, dried at 40°C in a ventilated oven and ground into a fine powder (40-60 mesh).

-

Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Standards: this compound analytical standard (purity >98%).

-

Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.

-

Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized methods for lignan extraction from plant matrices.[1]

-

Accurately weigh 1.0 g of powdered plant material into a 50 mL conical flask.

-

Add 20 mL of 80% aqueous methanol as the extraction solvent.

-

Place the flask in an ultrasonic bath and sonicate at 40°C for 60 minutes.[1]

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the plant residue with an additional 20 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

-

Reconstitute the dried extract in 5 mL of 50% aqueous methanol for the cleanup step.

Sample Cleanup: Solid-Phase Extraction (SPE)

This step is crucial for removing interfering compounds from the crude extract.[2]

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the 5 mL of reconstituted plant extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities. Discard the eluate.

-

Elute the target compound, this compound, with 10 mL of 90% aqueous methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the purified residue in 1.0 mL of the HPLC mobile phase initial conditions (e.g., 60% Water / 40% Acetonitrile) and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Analytical Protocol: RP-HPLC-UV

The following is a robust method for the separation and quantification of lignans.[3][4][5]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Chromatographic Conditions: Refer to Table 1 for detailed parameters.

-

Analysis Sequence:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the series of calibration standards to generate a calibration curve.

-

Inject the prepared plant extract samples.

-

Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.

-

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Calculate the concentration using the linear regression equation derived from the calibration curve.

Data Presentation and Results

Quantitative data should be structured for clarity and easy comparison. The following tables represent typical results for this application.

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-15 min: 40-70% B; 15-20 min: 70-95% B; 20-22 min: 95% B; 22-25 min: 95-40% B |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm[3] |

| Retention Time (RT) | ~12.5 min (Hypothetical for this compound) |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999[5] |

| Limit of Detection (LOD) | 0.3 µg/mL[4] |

| Limit of Quantification (LOQ) | 1.0 µg/mL[4] |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | Intra-day: < 1.5%; Inter-day: < 2.0% |

Table 3: Quantification of this compound in Crude Extracts (Hypothetical Data)

| Sample Source | Part Used | This compound Concentration (mg/g of dry weight) |

|---|---|---|

| Abies alba | Needles | 1.24 ± 0.08 |

| Abies alba | Bark | 2.57 ± 0.15 |

| Abies pindrow | Twigs | 0.89 ± 0.05 |

| Abies koreana | Needles | 1.75 ± 0.11 |

Visualized Workflows and Pathways

Experimental Workflow

The entire process from sample collection to data analysis is outlined below.

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway for a Bioactive Lignan

While the specific mechanism of action for this compound is not fully elucidated, many bioactive lignans interact with cellular signaling cascades. The following diagram illustrates a plausible, generalized pathway.

Caption: Hypothetical signaling pathway for a lignan.

Conclusion

The described methodology provides a reliable and reproducible framework for the quantification of this compound in crude plant extracts. The combination of Ultrasound-Assisted Extraction, Solid-Phase Extraction cleanup, and RP-HPLC-UV analysis ensures high accuracy and precision, making it a valuable tool for researchers in natural product chemistry and pharmacology. For enhanced sensitivity and structural confirmation, this method can be readily adapted to an LC-MS/MS system.[6][7]

References

- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

Application Note: In Vitro Cytotoxicity of Abiesinol F

Introduction

Abiesinol F is a naturally occurring lignan found in species of the Abies genus. Preliminary studies on related compounds suggest potential biological activities that warrant further investigation. This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[3]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

1. Materials and Reagents

-

Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[1][3][4] The solution should be filter-sterilized and protected from light.[4][5]

-

Solubilization Solution: A solution to dissolve the formazan crystals, such as acidified isopropanol or a solution of SDS in HCl.[3][6]

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

2. Experimental Procedure

Day 1: Cell Seeding

-

Harvest and count the cells.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Day 2: Treatment with this compound

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Day 3: MTT Assay

-

After the incubation period, carefully remove the medium from each well.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[4][6]

-

After the incubation, carefully remove the MTT solution.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1][3]

3. Data Acquisition and Analysis

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.087 | 100 |

| 1 | 1.198 | 0.075 | 95.5 |

| 5 | 1.053 | 0.061 | 84.0 |

| 10 | 0.876 | 0.055 | 69.8 |

| 25 | 0.612 | 0.042 | 48.8 |

| 50 | 0.345 | 0.031 | 27.5 |

| 100 | 0.158 | 0.023 | 12.6 |

Experimental Workflow Diagram

Caption: Workflow for this compound In Vitro Cytotoxicity Assay.

Alternative Cytotoxicity Assay: LDH Release Assay

For a comprehensive understanding of this compound's cytotoxic mechanism, the Lactate Dehydrogenase (LDH) release assay can be employed as an alternative or complementary method. The LDH assay measures the release of the cytoplasmic enzyme LDH from cells with damaged membranes, which is an indicator of cell lysis.[7][8]

Principle of LDH Assay

LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8][9] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[8]

Brief Protocol Outline

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Day 1 and Day 2).

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the mixture for a specified time at room temperature, protected from light.

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[10]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).[7]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

Application Notes and Protocols for Assessing the Antioxidant Activity of Abiesinol F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of Abiesinol F, a natural compound of interest for its potential therapeutic properties. The following sections detail the theoretical background, experimental protocols for common antioxidant assays, and data presentation guidelines.

Introduction to Antioxidant Activity

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Compounds with antioxidant properties can neutralize these free radicals, offering a potential therapeutic avenue for the prevention and treatment of such conditions.

This compound, a lignan found in species of the Abies (fir) genus, is a subject of growing interest for its potential biological activities. While specific data on this compound is emerging, extracts from Abies alba (silver fir) have demonstrated significant antioxidant capabilities, suggesting that their constituents, including this compound, may contribute to these effects.[3][4]

Key Antioxidant Signaling Pathways

Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.[1][5] Understanding these pathways is crucial for elucidating the mechanism of action of this compound. Two key pathways are:

-

Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[1]

-

NF-κB Signaling Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Reactive oxygen species can act as signaling molecules to activate the NF-κB pathway, which in turn can upregulate the expression of antioxidant enzymes like mitochondrial superoxide dismutase (MnSOD).[5]

Below are diagrams illustrating these pathways.

Caption: Keap1-Nrf2-ARE signaling pathway activation.

Caption: NF-κB signaling pathway in antioxidant response.

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively assess the antioxidant activity of this compound, a combination of assays is recommended, as different assays reflect different aspects of antioxidant action. The most common and reliable methods are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and thus neutralize the DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the various concentrations of this compound, the positive control, or the solvent (as a blank).

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

-

To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the various concentrations of this compound, the positive control, or the solvent (as a blank).

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Caption: Workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare a series of concentrations of this compound and a standard solution of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the various concentrations of this compound, the standard, or the solvent (as a blank).

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation: A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of this compound is then determined from the standard curve and expressed as µM of Fe²⁺ equivalents per µM of the sample.

Caption: Workflow for the FRAP assay.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results. The following tables provide a template for summarizing the antioxidant activity data of this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (µM) ± SD |

| This compound | Value |

| Ascorbic Acid (Control) | Value |

Table 2: ABTS Radical Scavenging Activity of this compound

| Compound | TEAC (Trolox Equivalents) ± SD |

| This compound | Value |

| Trolox (Control) | 1.00 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (µM Fe²⁺/µM) ± SD |

| This compound | Value |

| FeSO₄ (Standard) | Used for calibration |

Note: "Value" and "SD" (Standard Deviation) should be replaced with experimentally determined data.

Conclusion

These application notes provide a framework for the systematic evaluation of the antioxidant activity of this compound. By employing a combination of in vitro assays and understanding the underlying cellular mechanisms, researchers can gain valuable insights into the therapeutic potential of this natural compound. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results, facilitating the advancement of research in this promising area.

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 3. Polyphenolic content and antioxidant activity of an extractive fraction from Abies alba bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Abiesinol F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiesinol F is a flavonoid compound, with the chemical formula C30H22O10 and a molecular weight of 542.49 g/mol , which can be isolated from plants of the Abies genus, such as Abies ernestii. While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, related compounds from Abies species, such as abietane diterpenoids, have demonstrated notable antimicrobial activity. These related compounds are known to act by disrupting the bacterial cell wall synthesis and compromising cell membrane integrity.[1][2][3] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound to determine its efficacy against various microbial pathogens. The methodologies described herein are based on established standards for AST, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion method for preliminary screening.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical MIC and MBC values to illustrate how such data should be structured for clear comparison. These values are for illustrative purposes only and should be replaced with experimental findings.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Escherichia coli | ATCC 25922 | 64 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 |

| Candida albicans | ATCC 90028 | 32 | 64 |

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[4][5][6]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, adjusted for pH and cation concentration as required

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Microplate reader (optional, for spectrophotometric reading)

-

Incubator

-

Sterile agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar) for MBC determination

Protocol:

-

Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be sufficient to determine the MIC value (e.g., from 256 µg/mL to 0.5 µg/mL). c. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the this compound dilutions and the growth control well. This will bring the final volume in each well to 200 µL and further dilute the this compound concentration by half.

-

Incubation: a. Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

-